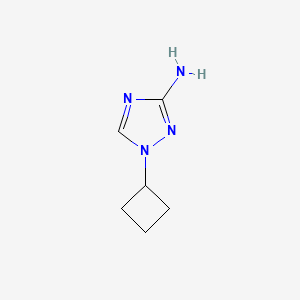

1-Cyclobutyl-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-cyclobutyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H10N4/c7-6-8-4-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H2,7,9) |

InChI Key |

IRUSUFKYZLJEGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C=NC(=N2)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Cyclobutyl 1h 1,2,4 Triazol 3 Amine

Predictive Computational Modeling Approaches

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target itself. This model then serves as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity.

For 1,2,4-triazole (B32235) derivatives, pharmacophore modeling has been successfully applied to elucidate the key structural requirements for various biological targets. For instance, a pharmacophore model developed for a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as cyclooxygenase-2 (COX-2) inhibitors identified crucial features for their activity. ijper.orgnih.gov The top-ranked pharmacophore model for these COX-2 inhibitors consisted of two aromatic ring features and one hydrogen bond acceptor feature. ijper.orgnih.gov

A Hydrogen Bond Donor: The primary amine group at the 3-position of the triazole ring.

Hydrogen Bond Acceptors: The nitrogen atoms within the 1,2,4-triazole ring.

A Hydrophobic Feature: The cyclobutyl group at the 1-position.

The spatial arrangement of these features would be critical for its interaction with a biological target. The development of a specific pharmacophore model for 1-Cyclobutyl-1H-1,2,4-triazol-3-amine would necessitate the identification of its biological target and a set of active and inactive analogous compounds. Such a model would be invaluable for virtual screening campaigns to discover new compounds with similar or enhanced biological profiles.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location on the Molecule | Potential Role in Molecular Recognition |

| Hydrogen Bond Donor | 3-amino group | Interaction with negatively charged or polar residues in a binding site. |

| Hydrogen Bond Acceptor | Nitrogen atoms of the triazole ring | Interaction with hydrogen bond donor residues in a binding site. |

| Hydrophobic Group | 1-cyclobutyl group | Interaction with hydrophobic pockets in a binding site. |

Molecular Docking Studies with Biological Targets (e.g., Enzyme Inhibitors, DNA gyrase inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The 1,2,4-triazole scaffold is a common feature in many enzyme inhibitors, and molecular docking studies have provided significant insights into their mechanisms of action.

Enzyme Inhibitors:

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For example, novel 1,2,4-triazole derivatives containing amino acid fragments have demonstrated strong binding affinity to lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov Docking studies of these compounds revealed Gibbs free energy values as low as -8.8 kcal/mol, indicating a high potential for inhibition. nih.gov Similarly, other 1,2,4-triazole derivatives have been shown to be potent inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. nih.govacs.org

DNA Gyrase Inhibitors:

DNA gyrase is a well-established target for antibacterial agents. This enzyme plays a crucial role in DNA replication, and its inhibition leads to bacterial cell death. The 1,2,4-triazole nucleus has been incorporated into the design of DNA gyrase inhibitors. Molecular docking studies have been instrumental in understanding the binding interactions of these compounds within the enzyme's active site. For instance, studies on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have shown that these molecules can effectively bind to the active site of E. coli DNA gyrase, with docking scores comparable to the known inhibitor ciprofloxacin. nih.gov The binding of these compounds often involves hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.govnih.gov

While specific docking studies for this compound are not available, its structural features suggest it could potentially interact with the active sites of various enzymes, including DNA gyrase. The 3-amino group and the triazole nitrogens could form hydrogen bonds, while the cyclobutyl group could engage in hydrophobic interactions.

Table 2: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives

| Compound Class | Biological Target | Key Findings from Docking Studies |

| 1,2,4-Triazole derivatives with amino acid fragments | Lanosterol 14α-demethylase (CYP51) | Strong binding affinity with Gibbs free energy values down to -8.8 kcal/mol. nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | E. coli DNA Gyrase | Favorable binding interactions with essential amino acids, with docking scores comparable to ciprofloxacin. nih.gov |

| Bis-1,2,4-triazole derivatives | Thymidine Phosphorylase | Interactions with nine amino acids in the active site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Triazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been applied to 1,2,4-triazole scaffolds to model their biological activities.

2D-QSAR:

In 2D-QSAR, the biological activity is correlated with physicochemical descriptors that are calculated from the 2D structure of the molecules. These descriptors can include electronic, steric, and hydrophobic parameters. For a series of 1,2,4-triazole derivatives studied for their anti-pancreatic cancer activity, 2D-QSAR models were developed using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). The MLR and MNLR models showed good predictive ability with cross-validation coefficients (Q²) of 0.51 and 0.90, respectively.

3D-QSAR:

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D alignment of molecules and calculate steric and electrostatic fields around them. These fields are then correlated with biological activity. A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method resulted in a model with a high squared correlation coefficient (r²) of 0.8713. nih.gov This model indicated that both steric and electrostatic fields play a significant role in the anticancer activity of these compounds. nih.gov

For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity against a specific target. By developing a robust QSAR model, the influence of the cyclobutyl group and the amino substituent on the activity could be quantified, and new derivatives with potentially improved potency could be designed.

Table 3: Examples of QSAR Studies on 1,2,4-Triazole Scaffolds

| QSAR Methodology | Biological Activity | Key Statistical Parameters |

| 2D-QSAR (MLR, MNLR, ANN) | Anti-pancreatic cancer | MLR: Q² = 0.51, R²test = 0.936; MNLR: Q² = 0.90, R²test = 0.852 |

| 3D-QSAR (kNN-MFA) | Anticancer | r² = 0.8713, q² = 0.2129, pred_r² = 0.8417 nih.gov |

Biological and Pharmacological Investigations of 1 Cyclobutyl 1h 1,2,4 Triazol 3 Amine: Focus on Mechanisms and Target Interactions

In Vitro Studies on Receptor Binding and Affinity

While specific receptor binding studies for 1-Cyclobutyl-1H-1,2,4-triazol-3-amine are not extensively detailed in the available literature, research on analogous 1,2,4-triazole (B32235) structures provides significant insights into potential interactions. Derivatives of 1,2,4-triazole have been shown to bind with high affinity and selectivity to various receptors. For instance, certain 3,4,5-trisubstituted-1,2,4-triazoles have been identified as potent agonists for the somatostatin (B550006) subtype-4 (sst4) receptor, with binding affinities in the nanomolar range. nih.govrsc.org In one study, compound 44 , a 1,2,4-triazole with a 3-(imidazol-4-yl)propyl group, demonstrated a high affinity of 19 nM for the sst4 receptor. nih.gov

Other research has described novel 1H-1,2,4-triazol-3-yl-anilines as potent ATP-competitive inhibitors of vascular endothelial growth factor receptors 1 and 2 (VEGFR-1/2), which are crucial in angiogenesis. nih.gov The introduction of various substituents onto the triazole scaffold allows for the fine-tuning of binding affinity and selectivity, a principle central to rational drug design. nih.gov The binding potential of this compound would similarly depend on how its specific structural features, namely the cyclobutyl and amine groups, interact with the binding pocket of a given receptor.

Table 1: Representative Receptor Binding Affinities of Substituted 1,2,4-Triazole Derivatives This table is illustrative and based on data for analogous compounds to demonstrate the concept of receptor binding affinity.

| Compound | Target Receptor | Binding Affinity (Ki or IC₅₀) |

| Trisubstituted 1,2,4-triazole 44 nih.gov | Somatostatin Receptor 4 (sst₄) | 19 nM |

| 1H-1,2,4-triazol-3-yl-aniline Analog | VEGFR-2 | Comparable to Vatalanib |

Enzyme Inhibition Assays and Mechanistic Characterization

The 1,2,4-triazole nucleus is a well-established scaffold for the development of enzyme inhibitors. nih.gov Triazole derivatives have demonstrated inhibitory activity against a wide array of enzymes, playing roles in various diseases. For example, they are foundational to many antifungal agents that target 14α-demethylase (CYP51), an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.govmdpi.com

The parent compound, 3-amino-1,2,4-triazole (3-AT), is a known specific inhibitor of catalase, an antioxidant enzyme. mdpi.com By covalently binding to the enzyme's active center, 3-AT suppresses its activity, which can inhibit the intracellular growth of pathogens like Brucella abortus that rely on catalase to mitigate oxidative stress. mdpi.com Additionally, various 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes. nih.gov

Molecular docking studies have been instrumental in elucidating the interactions between triazole derivatives and their target enzymes. For antifungal triazoles, the nitrogen atom at the N4 position of the triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its function. nih.govmdpi.com For other enzymes, the triazole ring's ability to participate in hydrogen bonding and its rigid structure contribute to high-affinity binding within catalytic sites. nih.gov For instance, molecular modeling of novel triazole hybrids targeting Mycobacterium tuberculosis InhA reductase showed that the triazole ring engages in hydrophobic interactions with key amino acid residues like Ile21. nih.gov The specific interactions of this compound would be dictated by the orientation of its cyclobutyl and amine substituents within an enzyme's active site.

While specific kinetic data for this compound are not available, studies on related compounds provide a framework for understanding its potential inhibitory mechanisms. For example, 1H-1,2,4-triazol-3-yl-anilines have been characterized as ATP-competitive inhibitors of VEGFR-1/2. nih.gov This mode of inhibition implies that the compound competes with the natural substrate (ATP) for binding to the enzyme's active site. Kinetic assays are essential to determine key parameters such as the inhibition constant (Ki) and to clarify the mechanism as competitive, non-competitive, or uncompetitive.

Table 2: Examples of Enzyme Inhibition by 1,2,4-Triazole Derivatives This table includes data for various 1,2,4-triazole compounds to illustrate the range of enzyme targets.

| Compound Class | Target Enzyme | Inhibition (IC₅₀) |

| Azinane triazole derivative 12d nih.gov | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM |

| Azinane triazole derivative 12m nih.gov | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM |

| 3-Amino-1,2,4-triazole (3-AT) mdpi.com | Catalase | Known specific inhibitor |

| Triazole-amino acid derivative 8k mdpi.com | 14α-demethylase (CYP51) | EC₅₀ = 10.126 µg/mL |

| Triazole-based p97 inhibitor (R)-29 nih.gov | p97 ATPase | 2 nM |

Cell-Based Assays for Mechanistic Pathway Analysis

Cell-based assays are crucial for understanding how a compound affects cellular processes and signaling pathways. A variety of 1,2,4-triazole derivatives have been evaluated in such assays, revealing effects on cell proliferation, apoptosis, and immune responses. For example, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated potent cytotoxic activities against several lung cancer cell lines (A549, NCI-H460, NCI-H23). nih.gov The most potent compound from this series was found to induce apoptosis by upregulating the expression of key proteins such as BAX, caspase 3, and PARP. nih.gov

In another study, 3-amino-1,2,4-triazole (3-AT) was shown to inhibit the intracellular growth of Brucella abortus in macrophage cell lines. mdpi.com This effect was associated with the modulation of the host immune response, including the accumulation of reactive oxygen species, diminished activation of NF-κB, and altered cytokine secretion. mdpi.com These studies highlight the potential of this compound to modulate key cellular pathways, which could be investigated using similar cell-based models.

Structure-Activity Relationship (SAR) Studies for Triazole-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For 1,2,4-triazole derivatives, SAR studies have revealed several key principles. The nature and position of substituents on the triazole ring significantly influence biological activity. nih.govnih.gov For instance, in a series of antifungal agents, the introduction of electron-withdrawing groups like halogens on phenyl rings attached to the triazole core often enhances potency. nih.gov Similarly, in a series of antibacterial compounds, the presence of a phenylpiperazine moiety was found to be crucial for high activity. mdpi.com

The substitution pattern on the triazole ring itself is also critical. Studies on somatostatin receptor agonists showed that placing an aminopropyl group at the N4 position of the 1,2,4-triazole ring enhanced binding affinity compared to substitution at the C3 position. nih.gov These findings underscore the importance of systematic structural modification to achieve desired pharmacological profiles. nih.gov

The cyclobutyl group is a non-planar, saturated carbocycle that can significantly influence a molecule's pharmacological properties. While SAR studies specifically for this compound are limited, research on other heterocyclic scaffolds provides strong evidence for the positive contribution of this moiety.

In a SAR study of pyrazole-based kinase inhibitors, a cyclobutyl group was found to be more optimal for activity than other substituents such as hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl. mdpi.com The superiority of the cyclobutyl group can be attributed to several factors:

Optimal Size and Shape: The cyclobutyl ring can provide a better fit into specific hydrophobic pockets within a target's binding site compared to smaller (cyclopropyl) or larger (cyclopentyl, phenyl) groups.

Conformational Rigidity: Its relative rigidity can reduce the entropic penalty upon binding, leading to higher affinity.

Improved Physicochemical Properties: The cyclobutyl moiety can enhance lipophilicity, which may improve cell permeability and metabolic stability.

This suggests that the cyclobutyl group in this compound likely plays a crucial role in defining its interaction with biological targets, potentially conferring higher potency and a more favorable pharmacokinetic profile compared to analogues with different alkyl or aryl substituents.

Table 3: Illustrative SAR of N-Substituents on a Heterocyclic Scaffold Based on findings for pyrazole-based kinase inhibitors, demonstrating the favorable role of the cyclobutyl group. mdpi.com

| Substituent at N-position | Relative Activity |

| Hydrogen | Less Optimal |

| Methyl | Less Optimal |

| Isopropyl | Less Optimal |

| Cyclopropyl | Less Optimal |

| Cyclobutyl | Optimal |

| Cyclopentyl | Less Optimal |

| Phenyl | Less Optimal |

Influence of the Triazole Core Substitution Pattern

The 1,2,4-triazole ring can exist in two tautomeric forms, the 1H- and 4H-forms. The position of substitution on the nitrogen atoms (N1, N2, or N4) and the carbon atoms (C3 and C5) of the triazole ring plays a pivotal role in defining the molecule's spatial arrangement and its ability to interact with biological macromolecules.

In the case of this compound, the cyclobutyl group is situated at the N1 position. While specific research on the influence of an N1-cyclobutyl substituent is limited, structure-activity relationship (SAR) studies on analogous 1-substituted-1,2,4-triazole derivatives provide valuable insights. Generally, the substituent at the N1 position can influence the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. For instance, studies on other 1,2,4-triazole derivatives have shown that varying the alkyl or aryl substituents at the N1 position can significantly impact their anticonvulsant or antimicrobial activities.

Substituents at the C5 position of the triazole ring also play a crucial role in modulating biological activity. The introduction of different functional groups at this position can lead to compounds with a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific nature of the C5 substituent can influence the electronic properties of the triazole ring and provide additional points of interaction with biological targets.

The following table summarizes the influence of substitution patterns on the biological activity of various 1,2,4-triazole derivatives, providing a basis for understanding the potential impact of the cyclobutyl group in the title compound.

| Compound Series | Substitution Pattern | Observed Biological Activity | Key Findings from SAR Studies |

| 1-Aryl-1H-1,2,4-triazole derivatives | Varied aryl groups at N1 | Anticonvulsant | The nature and substitution on the aryl ring significantly affect activity. |

| 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones | Alkyl chains at N4 and various groups at C5 | Anticonvulsant | The length of the alkyl chain at N4 is crucial for activity, with longer chains sometimes reducing efficacy. |

| 3,5-Disubstituted-1,2,4-triazoles | Various substituents at C3 and C5 | Antimicrobial, Anticancer | The combination of different substituents at C3 and C5 can lead to potent and selective agents. |

Significance of the Amine Functionality

The 3-amino group is a key functional moiety in this compound, and it is expected to play a significant role in the compound's biological and pharmacological properties. The amino group can act as a hydrogen bond donor and acceptor, which is crucial for forming interactions with biological targets such as enzymes and receptors.

In many biologically active 3-amino-1,2,4-triazole derivatives, the amino group is essential for their mechanism of action. For example, in some enzyme inhibitors, the amino group can interact with key amino acid residues in the active site, leading to potent inhibition. The basicity of the amino group can also be important for its interaction with acidic residues in a binding pocket.

Furthermore, the 3-amino group serves as a versatile synthetic handle for the preparation of a wide range of derivatives with modified pharmacological profiles. It can be acylated, alkylated, or used in the formation of Schiff bases, allowing for the exploration of a broad chemical space and the optimization of biological activity.

The 1,2,4-triazole nucleus is considered a bioisostere of the amide bond, and the 3-amino group contributes to this mimicry. mdpi.com This property allows 3-amino-1,2,4-triazole derivatives to be designed as peptidomimetics, potentially targeting protein-protein interactions or peptide receptors.

The following table highlights the role of the amine functionality in the activity of various 3-amino-1,2,4-triazole analogs.

| Compound Class | Target/Activity | Role of the 3-Amino Group | Impact of Modification |

| 3-Amino-1,2,4-triazole herbicides | Inhibition of histidine biosynthesis | Acts as a competitive inhibitor. | Modification or removal of the amino group abolishes herbicidal activity. |

| 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine analogs | Antimalarial | The amino group is a key pharmacophoric feature for binding to the target. | Derivatization of the amino group can modulate potency and selectivity. |

| 3-Amino-1,2,4-triazole-based enzyme inhibitors | Various enzymes | Forms critical hydrogen bonds with active site residues. | Bioisosteric replacement of the amino group can lead to changes in binding affinity and selectivity. |

Exploration of Derivatives, Analogues, and Structure Modification Strategies for 1 Cyclobutyl 1h 1,2,4 Triazol 3 Amine

Design Principles for Novel Analogues Based on SAR Insights

The rational design of novel analogues of 1-Cyclobutyl-1H-1,2,4-triazol-3-amine is predicated on a deep understanding of the structural contributions of its constituent moieties. SAR studies on related heterocyclic compounds provide a foundational framework for targeted modifications.

The 1,2,4-Triazole (B32235) Core : This heterocyclic system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester groups. frontiersin.org The nitrogen atoms within the ring are proficient hydrogen bond acceptors, while the N-H can act as a hydrogen bond donor, facilitating crucial interactions with biological targets. nih.gov The triazole ring's dipole moment and rigid planar structure help in orienting substituents in a well-defined spatial arrangement, which is critical for receptor binding. frontiersin.org

The Cyclobutyl Moiety at the N1 Position : The cyclobutyl group is increasingly utilized in drug design to impart favorable properties. nih.gov Its three-dimensional, puckered structure introduces conformational rigidity to the molecule, which can reduce the entropic penalty upon binding to a target protein. nih.govexlibrisgroup.com This contrasts with more flexible alkyl chains. The cyclobutyl ring can effectively fill hydrophobic pockets within an active site, enhancing binding affinity through van der Waals interactions. nih.govru.nl Furthermore, its incorporation can improve metabolic stability by shielding adjacent functional groups from enzymatic degradation. nih.gov As a non-planar, C(sp³)-rich bioisostere, it can replace aromatic rings to improve solubility and pharmacokinetic profiles. rsc.org

The 3-Amino Group : The primary amine at the C3 position is a critical pharmacophoric feature. It serves as a potent hydrogen bond donor and a key site for introducing further diversity. Its basicity allows for the formation of salt bridges with acidic residues in a protein target. The position and electronic nature of this group are often pivotal for the molecule's biological activity, and its derivatization is a primary strategy for modulating potency and selectivity. researchgate.net

Synthetic Approaches for Modified this compound Derivatives

The synthesis of novel derivatives is centered on the selective modification of the parent scaffold at its three main reactive sites: the triazole nitrogen atoms, the cyclobutyl ring, and the exocyclic amine group.

While the N1 position is occupied by the cyclobutyl group, the N2 and N4 atoms of the triazole ring are potential sites for substitution, although this can be synthetically challenging. Selective alkylation or arylation of 3-amino-1,2,4-triazole often occurs at the endocyclic N1 atom due to electronic factors. researchgate.net However, under specific reaction conditions or with the use of protecting groups, substitution at N2 or N4 can be achieved. These modifications can significantly alter the electronic distribution and hydrogen bonding capacity of the triazole ring, potentially leading to new binding modes or improved activity.

Functionalization of the cyclobutyl ring itself offers a pathway to introduce new pharmacophoric elements and to fine-tune the steric and electronic properties of the N1-substituent. Strategies can include:

Introduction of Substituents : Hydroxyl, methyl, or fluoro groups can be introduced onto the cyclobutyl ring. This can be achieved by starting with pre-functionalized cyclobutyl precursors during the initial synthesis. These groups can create new hydrogen bonding or hydrophobic interactions, and fluorination can be used to block sites of metabolism.

Ring Scaffolding : The cyclobutyl ring can be replaced with other cyclic or bicyclic systems to explore different conformational constraints. For example, bioisosteric replacement with cyclopentyl, cyclohexyl, or even strained systems like bicyclo[1.1.1]pentane could be investigated to optimize the fit within a target's binding site. rsc.org

Unsaturation : Introducing a double bond to form a cyclobutenyl moiety can alter the geometry and electronic properties of the ring, potentially leading to different biological activities.

The 3-amino group is the most accessible site for derivatization. Standard synthetic transformations can be employed to generate a wide array of analogues.

Schiff Base Formation : Condensation of the primary amine with various aromatic or heteroaromatic aldehydes yields Schiff bases (imines). nih.govresearchgate.net This reaction is often catalyzed by a small amount of acid and provides a straightforward method to introduce large, rigid substituents that can explore additional binding interactions. dergipark.org.trmwjscience.com The resulting azomethine linkage (-N=CH-) can also act as a hydrogen bond acceptor. nih.gov

Amide Synthesis : Acylation of the amino group with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) produces amide derivatives. mdpi.com This modification introduces a carbonyl group, a potent hydrogen bond acceptor, and allows for the incorporation of diverse R-groups. The resulting amides have different electronic properties and steric profiles compared to the parent amine, which can be leveraged to modulate biological activity.

The table below summarizes common synthetic transformations for derivatizing the 3-amino group.

| Derivative Type | Reagent | Key Functional Group | Potential Advantage |

| Schiff Base | Aldehyde (R-CHO) | Imine (-N=CH-R) | Introduces large, planar groups; adds H-bond acceptor. |

| Amide | Acid Chloride (R-COCl) | Amide (-NH-CO-R) | Adds H-bond acceptor (C=O); allows diverse R-groups. |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) | Introduces tetrahedral geometry; strong H-bond acceptor. |

| Urea/Thiourea | Isocyanate/Isothiocyanate | Urea/Thiourea | Adds multiple H-bond donors and acceptors. |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NH-R) | Modifies basicity and steric bulk. |

Comparative Biological Activity Assessment of Newly Synthesized Analogues (Mechanistic Focus)

Given the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents, derivatives of this compound can be hypothetically assessed for a range of biological activities, with a focus on enzyme inhibition. isp.edu.pkresearchgate.net The biological impact of a specific structural modification can be predicted based on SAR data from related compound series. nih.gov For instance, many 1,2,4-triazole derivatives are known inhibitors of enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease. nih.govacs.org

The following interactive table provides a hypothetical comparison of potential biological activities for newly designed analogues, focusing on the mechanistic implications of each structural change.

| Analogue Structure (Modification from Parent) | Hypothetical Target Class | Mechanistic Rationale for Activity |

| Parent Compound | Baseline | The 3-amino-1,2,4-triazole core provides key H-bonding features. The cyclobutyl group offers a hydrophobic anchor. |

| Amide Derivative (e.g., N-(1-cyclobutyl-1H-1,2,4-triazol-3-yl)acetamide) | Kinase Inhibitors | The amide NH and C=O can mimic the hinge-binding motif of many kinase inhibitors, forming hydrogen bonds with the enzyme's backbone. |

| Schiff Base Derivative (e.g., with 4-hydroxybenzaldehyde) | Antimicrobial Agents | The added phenolic hydroxyl and imine nitrogen can increase the number of hydrogen bonding interactions with bacterial enzymes. The extended planar structure may favor intercalation. |

| Cyclopentyl Analogue (Cyclobutyl → Cyclopentyl) | GPCR Antagonists | A larger cycloalkane ring may better fill a larger hydrophobic pocket in the receptor, potentially increasing van der Waals interactions and antagonist potency. |

| N4-Methyl Derivative | Cytochrome P450 Inhibitors | Substitution at the N4 position is a known feature of many antifungal azole drugs that coordinate to the heme iron of CYP51, inhibiting sterol biosynthesis. |

Elucidation of Enhanced or Modified Mechanistic Pathways in Derivatives

Structural modifications can lead to derivatives with enhanced potency or entirely new mechanistic pathways. The elucidation of these pathways is crucial for rational drug development.

Enhanced Enzyme Inhibition : The addition of a functional group to the parent scaffold can lead to new, specific interactions within an enzyme's active site. For example, converting the 3-amino group to a sulfonamide could introduce interactions with a nearby arginine or lysine (B10760008) residue, significantly enhancing binding affinity and inhibitory potency. Molecular docking studies on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide suggest that such compounds may inhibit translation initiation by interfering with eIF4E assembly, showcasing how modifications can target specific protein-protein interactions. mdpi.com

Altered Selectivity Profile : Modifications to the cyclobutyl ring can influence selectivity. For instance, introducing a hydroxyl group could create a specific hydrogen bond with a residue present in one enzyme isoform but not another, thereby improving selectivity. This principle is critical in designing kinase inhibitors that can distinguish between highly homologous ATP-binding sites.

New Mechanisms of Action : A significant structural change, such as forming a Schiff base with a redox-active aldehyde, could impart new mechanistic properties. The derivative might gain the ability to generate reactive oxygen species or act as a chelating agent for essential metal ions in metalloenzymes, a mechanism distinct from simple competitive inhibition. Some triazole-Schiff base hybrids have shown the ability to depolarize fungal membranes and intercalate into DNA, representing a multi-faceted mechanism of action. nih.gov

By systematically synthesizing and evaluating these derivatives, a comprehensive SAR profile can be constructed. This allows for the iterative refinement of the molecular structure to optimize a desired biological effect, whether it is enhancing the potency for a known target or discovering novel mechanistic pathways.

Advanced Research Applications and Future Directions for 1 Cyclobutyl 1h 1,2,4 Triazol 3 Amine

Development as a Chemical Probe for Unraveling Biological Pathways

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the design of biologically active molecules, largely due to its capacity for hydrogen bonding, its dipole character, and its structural rigidity. nih.gov These characteristics make 1,2,4-triazole derivatives ideal candidates for development as chemical probes to investigate and elucidate complex biological pathways. The 3-amino group of 1-Cyclobutyl-1H-1,2,4-triazol-3-amine provides a crucial interaction point, capable of forming key hydrogen bonds with biological receptors. nih.gov For instance, related aminotriazole cores have been identified in potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a significant target in immuno-oncology research. nih.govmdpi.com

The development of this compound as a chemical probe would involve its functionalization with reporter tags (e.g., fluorophores or biotin) to enable the tracking and identification of its binding partners within a cellular context. The cyclobutyl group can be systematically modified to fine-tune the molecule's selectivity and pharmacokinetic properties, thereby minimizing off-target effects and enhancing its utility as a precise tool for biological discovery.

Potential as a Privileged Scaffold in Chemical Biology

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1,2,4-triazole ring is widely recognized as such a scaffold. nih.govnih.govresearchgate.net It acts as a stable bioisostere for amide, ester, and carboxylic acid functionalities, offering improved metabolic stability and bioavailability. nih.govnih.gov

This compound embodies the key features of a privileged scaffold. Its triazole core provides multiple points for hydrogen bonding, while the N1-cyclobutyl substituent offers a lipophilic anchor that can be optimized for specific binding pockets. The 3-amino group serves as a versatile handle for further chemical modifications, allowing for the construction of extensive libraries of derivatives for high-throughput screening against various therapeutic targets. The inherent stability of the triazole ring ensures that the core structure remains intact under physiological conditions, a critical attribute for any potential therapeutic agent. nih.gov

Table 1: Attributes of the 1,2,4-Triazole Scaffold in Chemical Biology

| Feature | Description | Significance in this compound |

|---|---|---|

| Bioisosterism | Can mimic amide, ester, or carboxylic acid groups. nih.gov | The triazole ring can replace labile functional groups, potentially improving metabolic stability and pharmacokinetic profiles. |

| Hydrogen Bonding | Ring nitrogens act as H-bond acceptors; N-H and amino groups act as H-bond donors. nih.gov | Facilitates strong and specific interactions with biological targets such as enzymes and receptors. |

| Dipole Moment | The triazole ring possesses a significant dipole moment. nih.gov | Enhances binding affinity to protein targets through electrostatic interactions. |

| Chemical Stability | The aromatic triazole ring is resistant to metabolic degradation. researchgate.netnih.gov | Contributes to a longer biological half-life and improved drug-like properties. |

| Synthetic Tractability | The scaffold allows for straightforward chemical modification at multiple positions. | The 3-amino group and cyclobutyl moiety serve as points for diversification to create compound libraries for screening. |

Novel Applications in Materials Science

Beyond its biological potential, the 1,2,4-triazole scaffold is finding increasing use in the field of materials science. Derivatives of 1,2,4-triazole are being explored for applications in electronics and coordination polymers due to their unique electronic properties and ability to coordinate with metal ions.

The key properties of triazole derivatives in materials science include their excellent thermal stability and their ability to function as ligands in the formation of complex metal-organic frameworks. mdpi.com Specifically, they have shown promise as hole-blocking and electron-transporting materials in Organic Light-Emitting Devices (OLEDs). researchgate.net The introduction of the cyclobutyl group in this compound can influence the packing of molecules in the solid state, which in turn affects charge transport properties. The amine functionality provides an additional site for modification or for forming intermolecular interactions that can be beneficial for material performance.

1,2,4-triazole and its derivatives are highly effective ligands in coordination chemistry. They can coordinate to metal centers in a monodentate fashion or, more commonly, act as bridging ligands via their N1, N2, and N4 atoms to form di-, oligo-, and polynuclear metal complexes. mdpi.comresearchgate.net This bridging capability allows for the construction of one-, two-, or three-dimensional coordination polymers with interesting magnetic and optical properties. mdpi.com

In this compound, the N2 and N4 atoms of the triazole ring are available for coordination. The 3-amino group introduces an additional potential donor site, enabling chelating or more complex bridging coordination modes. isres.org The N1-cyclobutyl group, while not directly involved in coordination, can exert significant steric influence, directing the self-assembly of metal complexes and affecting the final architecture and properties of the resulting coordination polymer. researchgate.net The study of its coordination behavior with various transition metals could lead to novel materials with tailored electronic or catalytic functions.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,4-triazole ring is an excellent building block for supramolecular assembly due to its ability to participate in hydrogen bonding. mdpi.com The ring nitrogens can act as hydrogen bond acceptors, while the C-H and, in this case, the N-H of the amino group can act as donors. researchgate.net

These interactions can guide the self-assembly of this compound into well-defined, higher-order structures such as chains, sheets, or three-dimensional networks. mdpi.com The interplay between the hydrogen bonding capabilities of the aminotriazole core and the steric bulk of the cyclobutyl group can be exploited to design complex supramolecular architectures. Such assemblies are of interest for applications in areas like crystal engineering, anion recognition, and the development of functional organic materials. researchgate.netnih.gov

Green Chemistry Perspectives in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 1,2,4-triazoles has been an area of active research in this regard. mdpi.comresearchgate.net Traditional synthetic routes often require harsh conditions or the use of toxic reagents. Modern, greener alternatives are being developed that are applicable to the synthesis of this compound.

These methods include the use of non-conventional energy sources like microwave irradiation and ultrasound to accelerate reactions and improve yields, often under solvent-free conditions. nih.govmdpi.comresearchgate.net Furthermore, catalyst-free, metal-free, and oxidant-free multicomponent reactions are being designed to construct the triazole ring in a single, atom-economical step. isres.orgorganic-chemistry.org Adopting these green synthetic strategies for this compound would not only make its production more sustainable but also align with the growing demand for environmentally benign chemical manufacturing.

Table 2: Green Chemistry Approaches for 1,2,4-Triazole Synthesis

| Method | Description | Advantages |

|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and uniformly. organic-chemistry.org | Reduced reaction times, higher yields, and often milder conditions. |

| Ultrasound Sonochemistry | Employs high-frequency sound waves to induce cavitation, enhancing chemical reactivity. nih.govmdpi.com | Increased reaction rates and efficiency, enabling reactions at lower temperatures. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the final product. isres.orgorganic-chemistry.org | High atom economy, reduced waste, and simplified purification processes. |

| Metal- and Oxidant-Free Synthesis | Avoids the use of heavy metal catalysts and harsh oxidizing agents. isres.org | Reduces toxic waste and improves the safety profile of the synthesis. |

Unexplored Research Avenues and Challenges

Despite the promising potential extrapolated from the broader class of 1,2,4-triazoles, the specific compound this compound remains largely unexplored. This presents both a challenge and a significant opportunity for future research.

Unexplored Avenues:

Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets (e.g., kinases, GPCRs, metabolic enzymes) is needed to uncover its potential in drug discovery.

Materials Characterization: Detailed studies of its photophysical and electrochemical properties are required to assess its suitability for applications in OLEDs and other electronic devices.

Coordination Chemistry Exploration: The synthesis and characterization of its metal complexes with a variety of transition metals could reveal novel materials with unique magnetic, optical, or catalytic properties.

Computational Modeling: In-depth theoretical studies could predict its binding modes with biological targets, its electronic properties, and its behavior in supramolecular assemblies, guiding experimental work.

Structural Biology: Obtaining crystal structures of this compound in complex with target proteins would provide invaluable insight for structure-based drug design.

Challenges:

Lack of Foundational Data: The primary challenge is the absence of published experimental data specifically for this molecule. Researchers must build a foundational understanding of its basic chemical and physical properties from the ground up.

Optimized Synthesis: While general methods for triazole synthesis exist, developing a high-yield, scalable, and green synthesis specific to this compound will be a crucial first step.

Structure-Property Relationship: A key task will be to systematically elucidate how the cyclobutyl and amino substituents specifically influence the properties of the 1,2,4-triazole core, distinguishing it from other derivatives.

Conclusion and Outlook

Summary of Key Academic Contributions and Insights on 1-Cyclobutyl-1H-1,2,4-triazol-3-amine

Direct academic contributions focusing solely on this compound are limited. However, the broader field of triazole chemistry provides significant insights into its potential. The 1,2,4-triazole (B32235) ring is a key structural feature in numerous compounds with a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.govresearchgate.neteurekaselect.com Research on analogous structures suggests that the 3-amino substitution on the triazole ring can be a crucial point for further chemical modification and for establishing interactions with biological targets. ijsr.netnih.gov

The primary academic contribution in related areas lies in the synthesis and evaluation of other cycloalkyl-substituted triazoles. For instance, studies on new triazole derivatives containing a cyclobutane (B1203170) ring have demonstrated promising antioxidant and antitumor activities. tandfonline.com These findings suggest that the combination of a cyclobutane ring with a triazole core is a fruitful area for discovering new bioactive molecules. The synthesis of such compounds typically involves multi-step reactions, starting from materials like carboxylic acid hydrazides, followed by cyclization to form the triazole ring and subsequent attachment of the cyclobutyl-containing fragment. tandfonline.com While a specific synthetic pathway for this compound is not detailed in the available literature, established methods for creating substituted 1,2,4-triazoles could likely be adapted for its production. eurekaselect.com

Broader Impact on Triazole Chemistry and Related Disciplines

The study of compounds like this compound contributes to the expanding field of medicinal chemistry by exploring the impact of specific structural modifications on biological activity. The introduction of a cyclobutyl group is a key aspect of this. In drug design, cyclobutane rings are increasingly used to introduce conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for aromatic rings. ru.nlnih.gov These characteristics can lead to enhanced binding affinity for target proteins and an improved pharmacokinetic profile. ru.nlnih.gov

Future Trajectories for Research on this compound and its Analogues

The future for this compound and its derivatives is ripe with potential, beginning with fundamental research and extending to preclinical evaluation.

Key future research directions include:

Development of Efficient Synthetic Routes: A primary step would be to establish and optimize a reliable, high-yield synthesis for this compound. This would enable the production of sufficient quantities for comprehensive biological screening.

Broad-Spectrum Biological Screening: Given the diverse activities of 1,2,4-triazoles, this compound should be screened against a wide range of biological targets. nih.govresearchgate.netbohrium.com Based on existing literature for related compounds, initial screening should prioritize its potential as an antifungal, antibacterial, anticancer, and anti-inflammatory agent. tandfonline.comnih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies: A library of analogues should be synthesized to explore the SAR. Modifications could include:

Substitution on the cyclobutyl ring to probe how it affects binding and physicochemical properties.

Derivatization of the 3-amino group to create Schiff bases or amides, which has been a successful strategy for enhancing the biological activity of other amino-triazoles.

Alkylation or arylation at the N1, N2, or N4 positions of the triazole ring.

Computational and Mechanistic Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets and to understand the binding modes of the most active compounds. Investigating the mechanism of action would be crucial for further lead optimization.

Pharmacokinetic Profiling: For any analogues that show significant biological activity, in silico and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies would be essential to assess their drug-likeness and potential for further development. nih.gov

In essence, while this compound is currently an under-explored molecule, its chemical architecture stands at the intersection of two pharmacologically significant motifs. Future research is likely to unveil its potential and contribute valuable knowledge to the broader fields of organic and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.